molecular formula C20H27N7 B5561453 1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine

1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine

カタログ番号 B5561453
分子量: 365.5 g/mol
InChIキー: MJFINHXHIPZCLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C20H27N7 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine is 365.23279389 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Medicinal Chemistry Applications

  • Neurokinin-1 Receptor Antagonists : Compounds with a similar structural motif have been identified as high-affinity, orally active neurokinin-1 (NK1) receptor antagonists. These antagonists are significant for their potential efficacy in treating emesis and depression due to their long central duration of action and excellent solubility in water. The synthesis approach involves thermal rearrangement of propargylic azide in the presence of dimethylamine, highlighting a pathway for developing water-soluble, clinically applicable antagonists (Harrison et al., 2001).

  • Adenosine Receptor Antagonists : A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrates potent adenosine receptor antagonism, with implications for rapid-acting antidepressant therapies. These compounds show promise based on their reduction of immobility in rat behavioral despair models, suggesting their role in the development of novel antidepressants. The structure-activity relationship (SAR) indicates that small alkyl or CF3 groups contribute to optimal activity, providing insights into designing receptor-specific antagonists (Sarges et al., 1990).

Biological Interactions and Potential Therapeutic Applications

  • Anticonvulsant Activity : Analogous compounds, specifically 3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazoles, have been synthesized and evaluated for anticonvulsant activities. These studies reveal that such compounds exhibit strong anticonvulsant activity with lower neurotoxicity, indicating their potential as safer alternatives to existing antiepileptic drugs. The research points toward the possibility of modifying the core structure for enhanced therapeutic efficacy (Cui et al., 2009).

  • Antimicrobial and Antifungal Agents : Further studies into related structures have identified compounds with significant antimicrobial and antifungal activities. These compounds, through modifications of the triazoloquinoxaline core, offer new avenues for developing treatments against resistant microbial and fungal strains, underlining the versatility of the core structure in addressing various therapeutic needs (Patel et al., 2012).

特性

IUPAC Name

1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7/c1-4-27-19(14-25(2)3)23-24-20(27)15-9-11-26(12-10-15)18-13-21-16-7-5-6-8-17(16)22-18/h5-8,13,15H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFINHXHIPZCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。